

Thermodynamic properties of niobium silicide compounds

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Compound of Interest

Compound Name: *Niobium silicide*

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An In-depth Technical Guide to the Thermodynamic Properties of **Niobium Silicide** Compounds

Introduction

Niobium silicide-based alloys are leading candidates for next-generation high-temperature structural materials, particularly for applications in gas turbine engines and aerospace, where they could potentially replace nickel-based superalloys.^{[1][2]} Their viability is rooted in a combination of high melting points, low densities, and excellent high-temperature mechanical properties.^{[3][4]} A fundamental understanding of the thermodynamic properties of the constituent **niobium silicide** phases—such as Nb₃Si, Nb₅Si₃, and NbSi₂—is critical for predicting phase stability, designing new alloys, and modeling material behavior during synthesis and operation at extreme temperatures.^{[3][5]}

This technical guide provides a comprehensive overview of the core thermodynamic properties of key **niobium silicide** compounds. It is intended for researchers, materials scientists, and professionals in drug development who may utilize these materials in advanced applications. The guide summarizes quantitative thermodynamic data, details the experimental and computational methodologies used for their determination, and presents a visual workflow for a key characterization technique.

Thermodynamic Data of Niobium Silicide Compounds

The thermodynamic stability and properties of **niobium silicides** are crucial for their application. The primary compounds in the Nb-Si binary system include Nb_3Si , Nb_5Si_3 (which exists in α , β , and γ polymorphs), and NbSi_2 .^{[3][6]} The following tables summarize key thermodynamic data for these phases as reported in the literature. It is important to note that values can vary based on the experimental or computational technique employed.

Table 1: Enthalpy of Formation (ΔH_f°)

The enthalpy of formation indicates the heat absorbed or released during the formation of a compound from its constituent elements in their standard states. A more negative value signifies greater thermodynamic stability.

Compound	Crystal Structure	Method	Enthalpy of Formation (ΔH_f°) at 0 K (kJ/mol-atom)	Reference
NbSi_2	Hexagonal (C40)	DFT Calculation	-53.2	[7]
$\alpha\text{-Nb}_5\text{Si}_3$	Tetragonal (D_{8_1})	First-Principles	Increases with temperature	[8]
$\beta\text{-Nb}_5\text{Si}_3$	Tetragonal (D_{8_m})	First-Principles	Increases with temperature	[8]
$\gamma\text{-Nb}_5\text{Si}_3$	Hexagonal (D_{8_8})	First-Principles	Increases with temperature	[8]
$\text{Nb}_5\text{Sn}_2\text{Si}$	W_5Si_3 -type	First-Principles	Increases with temperature	[9]

Note: First-principles calculations show that for the Nb_5Si_3 polymorphs, the enthalpy of formation increases with temperature due to phonon contributions. $\alpha\text{-Nb}_5\text{Si}_3$ is the most stable polymorph at lower temperatures, while $\beta\text{-Nb}_5\text{Si}_3$ becomes stable at higher temperatures.^[8] [10]

Table 2: Gibbs Free Energy of Formation (ΔG_f°)

The Gibbs free energy of formation combines enthalpy and entropy to determine the spontaneity of a compound's formation at a given temperature and pressure. It is a direct measure of thermodynamic stability under specific conditions.

Compound	Temperature (K)	Method	Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol)	Reference
NbSi ₂	1500	Knudsen Effusion	-81 (± 8) (for WSi ₂)	[11]
NbSi	523 (250 °C)	Calculation	Difference for Nb vs NbSi is ~86 kcal/mol	[12]

Note: There is limited direct experimental data for the Gibbs free energy of **niobium silicides** in the search results. The value for WSi₂ is provided for context as a similar refractory metal silicide. Calculations indicate a strong thermodynamic driving force for the formation of **niobium silicide** over pure niobium.[12] The general equation for Gibbs Free Energy is $G = H - TS$, where H is enthalpy, T is temperature, and S is entropy.[13]

Table 3: Heat Capacity (Cp) and Other Properties

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is essential for modeling thermal transport and response.

Compound	Property	Method	Value	Reference
A15 Nb ₃ Si	Specific Heat	Measurement	$\Delta C/T_c$ of 14 mJ/mol·K ² (for Nb fraction)	[14][15]
NbSi ₂ (C40, C11b, C54, C49)	Heat Capacity (C _v)	DFT Calculation	C _v increases with temperature for all phases	[16]
α -Nb ₅ Si ₃ / β -Nb ₅ Si ₃	Enthalpy of α - β Transformation	Experimental	21 (± 3) kJ/mol-atom	[17]

Note: The heat capacity of NbSi₂ phases has been calculated using the quasi-harmonic Debye model, showing a typical increase with temperature before approaching the Dulong-Petit limit at high temperatures.[16][18]

Experimental and Computational Protocols

The determination of thermodynamic properties for refractory materials like **niobium silicides** requires specialized high-temperature experimental techniques and advanced computational modeling.

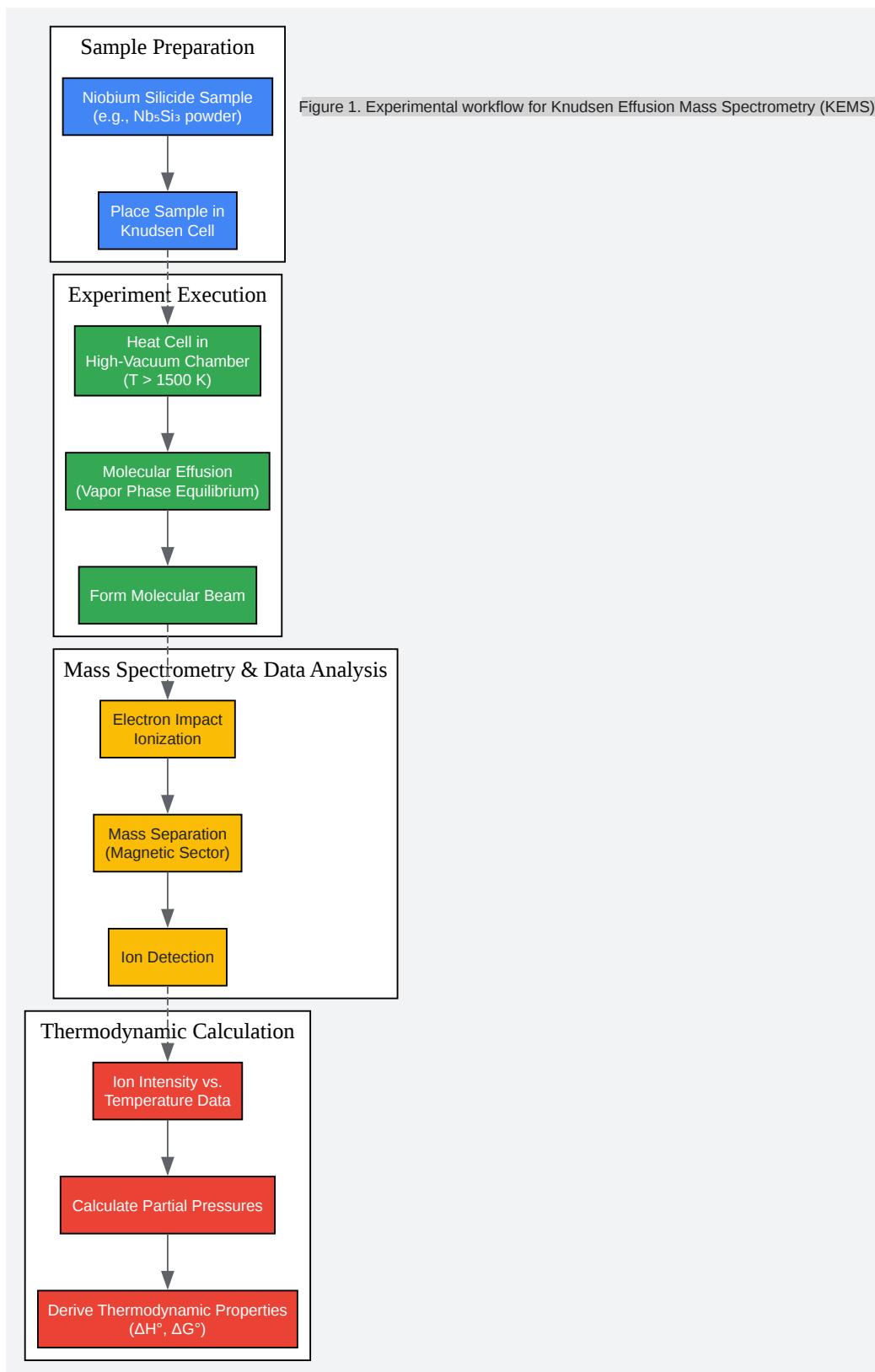
Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressures of species in equilibrium with a condensed phase.[19][20] From these vapor pressures, thermodynamic properties such as enthalpy of sublimation and formation can be derived.[21]

Methodology:

- Sample Preparation: A sample of the **niobium silicide** compound is placed into a Knudsen cell, which is a small, inert container (e.g., made of tungsten, tantalum, or graphite) with a small orifice.
- High-Vacuum Heating: The cell is heated to a high temperature (up to 2800 K) within a high-vacuum chamber to achieve equilibrium between the solid/liquid sample and its vapor.[20][22]

- Molecular Effusion: A molecular beam of the vapor effuses through the orifice. The rate of effusion is proportional to the partial pressure of the species in the vapor phase.
- Ionization and Mass Analysis: The effusing molecular beam is directed into the ion source of a mass spectrometer, where the neutral atoms or molecules are ionized (typically by electron impact).
- Detection and Data Analysis: The ions are separated according to their mass-to-charge ratio and detected. The measured ion intensities are correlated to the partial pressures of the corresponding species within the Knudsen cell. By measuring the temperature dependence of these ion intensities (a van't Hoff plot), the enthalpy of the vaporization reaction can be determined using the Clausius-Clapeyron or related equations.



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Figure 1. Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are thermal analysis techniques used to measure phase transition temperatures and enthalpies.[\[23\]](#) They are particularly useful for studying solid-state phase transformations, such as the α -Nb₅Si₃ to β -Nb₅Si₃ transition.[\[17\]](#)

Methodology:

- Sample and Reference: A small, precisely weighed sample of the **niobium silicide** and an inert reference material are placed in separate crucibles within the instrument.
- Controlled Heating Program: Both the sample and reference are subjected to a controlled temperature program (heating or cooling at a constant rate).
- Temperature Difference Measurement (DTA): DTA measures the temperature difference between the sample and the reference. An endothermic or exothermic event (like a phase transition or reaction) in the sample will cause a deviation in this temperature difference, which appears as a peak on the DTA curve.
- Heat Flow Measurement (DSC): DSC measures the amount of heat required to maintain the sample and reference at the same temperature. The area under a DSC peak is directly proportional to the enthalpy change of the transition.
- Data Analysis: The onset temperature of the peak indicates the transition temperature, and the integrated peak area provides the enthalpy of transformation. This method was used to determine the α - β phase transformation enthalpy in Nb₅Si₃.[\[17\]](#)

First-Principles (Ab Initio) Calculations

With the advancement of computational power, first-principles calculations based on Density Functional Theory (DFT) have become a powerful tool for predicting the thermodynamic properties of materials without experimental input.[\[8\]](#)[\[9\]](#)

Methodology:

- Structural Input: The calculation begins with the known crystal structure of the **niobium silicide** phase (e.g., the atomic positions and lattice parameters).
- Solving Schrödinger Equation: The electronic ground state of the crystal is calculated by solving the Kohn-Sham equations of DFT. This yields the total energy (E) of the system at 0 K.
- Formation Enthalpy Calculation: The enthalpy of formation at 0 K is calculated by subtracting the total energies of the constituent elements (Nb and Si) in their ground states from the total energy of the compound.
- Finite Temperature Properties: To calculate properties at finite temperatures, phonon calculations are performed to determine the vibrational contributions to the free energy. Using models like the quasi-harmonic Debye model, properties such as heat capacity, thermal expansion, and the temperature-dependent Gibbs free energy can be predicted.[16] These calculations have been used to study the relative stability of the α , β , and γ polymorphs of Nb_5Si_3 .[8]

Conclusion

The thermodynamic properties of **niobium silicide** compounds are fundamental to the design and application of niobium-based high-temperature materials. This guide has summarized the available data on the enthalpy of formation, Gibbs free energy, and heat capacity for key phases such as Nb_3Si , Nb_5Si_3 , and NbSi_2 . While experimental data remains limited due to the challenges of high-temperature measurements, techniques like Knudsen Effusion Mass Spectrometry and Differential Scanning Calorimetry provide invaluable direct measurements. Concurrently, first-principles calculations offer a powerful, complementary approach to predict and understand the stability and thermodynamic behavior of these advanced materials, guiding the development of next-generation alloys for extreme environments.

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